![molecular formula C21H17FN2O3 B2419419 3-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 1005298-44-1](/img/structure/B2419419.png)
3-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
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Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 4- (chloromethyl)benzoyl chloride and 3- (chloromethyl)benzoyl chloride with benzyl amine and cyclohexyl amine, respectively, in an aqueous medium at pH 9 – 10 maintained by aqueous sodium carbonate . The resulting benzamides were then refluxed with 1- (2-furoyl)piperazine in the presence of K2CO3 and CH3CN to acquire the target compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, a boiling point of 589.4±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . It also has an enthalpy of vaporization of 88.0±3.0 kJ/mol and a flash point of 310.3±32.9 °C .Scientific Research Applications
Fluorophores and Imaging Agents
- Novel fluorophores have been designed, synthesized, and characterized for their fluorescence properties in various organic solvents and aqueous solutions. Some fluorophores have been successfully used for labeling oligodeoxyribonucleotides, demonstrating higher hybridization affinity and good fluorescence signals compared to unlabelled oligodeoxyribonucleotides (Singh & Singh, 2007).
- Fluorine-18-labeled benzamide analogues have been synthesized and evaluated as potential ligands for positron emission tomography (PET) imaging of the sigma2 receptor status of solid tumors, showing high tumor uptake and acceptable tumor/normal tissue ratios (Tu et al., 2007).
Synthesis of Heterocyclic Compounds
- Fluorinated heterocycles have been synthesized via rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate, demonstrating the synthetic potential of these protocols for the efficient synthesis of monofluorinated and gem-difluorinated heterocycles (Wu et al., 2017).
- Cobalt-catalyzed C-H activation/annulation of benzamides with fluoroalkylated alkynes has been employed to synthesize 3- and 4-fluoroalkylated isoquinolinones, offering a route to regioisomerically enriched fluorinated isoquinolinones with excellent yields (Kumon et al., 2021).
Antimicrobial Activities
- Novel fluorine-containing compounds with potential antimicrobial properties have been synthesized, including derivatives bearing quinazolinone and 4-thiazolidinone motifs. These compounds have shown remarkable in vitro antimicrobial potency against various bacterial and fungal strains (Desai et al., 2013).
properties
IUPAC Name |
3-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3/c22-16-6-1-4-15(12-16)20(25)23-17-8-9-18-14(13-17)5-2-10-24(18)21(26)19-7-3-11-27-19/h1,3-4,6-9,11-13H,2,5,10H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFWESYIBZOKAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)F)N(C1)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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